molecular formula C23H16BrN5O3 B13382179 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone

3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone

Cat. No.: B13382179
M. Wt: 490.3 g/mol
InChI Key: VYKXHACRXTYNSO-AFUMVMLFSA-N
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Description

3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is a complex organic compound that combines a brominated hydroxy-nitrobenzaldehyde with a diphenyl-pyrimidinyl hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone involves its interaction with various molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can be exploited in catalysis or as sensors. The nitro group can participate in redox reactions, making the compound useful in oxidative processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Shares the brominated hydroxy-nitrobenzaldehyde structure but lacks the hydrazone moiety.

    4,6-Diphenyl-2-pyrimidinylhydrazine: Contains the pyrimidinylhydrazine structure but lacks the brominated hydroxy-nitrobenzaldehyde moiety.

Properties

Molecular Formula

C23H16BrN5O3

Molecular Weight

490.3 g/mol

IUPAC Name

2-bromo-6-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C23H16BrN5O3/c24-19-12-18(29(31)32)11-17(22(19)30)14-25-28-23-26-20(15-7-3-1-4-8-15)13-21(27-23)16-9-5-2-6-10-16/h1-14,30H,(H,26,27,28)/b25-14+

InChI Key

VYKXHACRXTYNSO-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)C4=CC=CC=C4

Origin of Product

United States

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